molecular formula C19H16O6 B2453062 (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate CAS No. 858765-71-6

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Cat. No. B2453062
CAS RN: 858765-71-6
M. Wt: 340.331
InChI Key: VGORPJHVCPIUHO-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate, also known as DBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBO is a synthetic compound that belongs to the class of benzofuran derivatives.

Scientific Research Applications

Epoxide of a Ketene Acetal

The study by Dawid, Venneri, and Warkentin (2001) explores the synthesis and characterization of the first 2,2-dialkoxyoxirane to be isolated, highlighting the chemical reactivity of ketene acetals and their potential in synthesizing novel oxirane compounds. This research could provide insights into the synthesis of complex oxiranes from benzylidene derivatives like the compound (Dawid, Venneri, & Warkentin, 2001).

Synthesis and Characterization of Ethyl Benzodioxophosphol-Oxothiazolidin-Thiophene Carboxylates

The work by Spoorthy et al. (2021) involves synthesizing and characterizing a series of ethyl benzodioxophosphol-oxothiazolidin-thiophene carboxylates, demonstrating the synthesis pathway and antimicrobial activity of similar heterocyclic compounds. This study suggests the potential of the compound for antimicrobial applications (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Nitrogen Heterocycles and Alkaloid Analogues

Barili et al. (1981) discuss the rearrangement of nitrogen heterocycles and the synthesis of alkaloid analogues, providing a foundation for understanding the chemical transformations and potential biological activity of structurally related compounds (Barili, Fiaschi, Napolitano, Pistelli, Scartoni, & Marsili, 1981).

Diastereoselective Synthesis of Trans-2,3-Dihydrofurans

Wang, Hou, Hui, and Yan (2009) developed an efficient synthetic procedure for fused 2,3-dihydrofuran derivatives, which may inform the synthesis and stereochemical considerations of compounds containing similar furan rings (Wang, Hou, Hui, & Yan, 2009).

Synthesis and Antibacterial Activity of N-Heterocyclic Carbene-Silver Complexes

Patil et al. (2010) explored the synthesis and biological evaluation of N-heterocyclic carbene-silver complexes, indicating the potential antimicrobial applications of compounds featuring benzylidene motifs (Patil, Claffey, Deally, Hogan, Gleeson, Mendez, Müller‐Bunz, Paradisi, & Tacke, 2010).

properties

IUPAC Name

[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-11(20)24-14-4-6-15-17(10-14)25-18(19(15)21)9-12-8-13(22-2)5-7-16(12)23-3/h4-10H,1-3H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGORPJHVCPIUHO-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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